![molecular formula C8H19Cl2FN2 B2566197 1-(1-Fluoro-2-methylpropan-2-yl)piperazine;dihydrochloride CAS No. 2378503-81-0](/img/structure/B2566197.png)
1-(1-Fluoro-2-methylpropan-2-yl)piperazine;dihydrochloride
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Overview
Description
“1-(1-Fluoro-2-methylpropan-2-yl)piperazine;dihydrochloride” is a chemical compound with the CAS Number: 2378503-81-0 . It has a molecular weight of 233.16 and its IUPAC name is 1-(1-fluoro-2-methylpropan-2-yl)piperazine dihydrochloride .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years due to their wide range of biological and pharmaceutical activity . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17FN2.2ClH/c1-8(2,7-9)11-5-3-10-4-6-11;;/h10H,3-7H2,1-2H3;2*1H .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Properties
- Fe-catalyzed Synthesis : A method involves the regioselective metal-catalyzed amination of cinnamyl alcohol with 1-[bis(4-fluorophenyl)methyl]piperazine, showcasing applications in the industrial production of flunarizine, a drug used for migraines and other conditions, highlighting the significance of piperazine derivatives in medicinal chemistry (Shakhmaev, Sunagatullina, & Zorin, 2016).
Luminescent Properties and Electron Transfer
- Luminescent Properties : The study on novel piperazine substituted naphthalimide compounds demonstrates their potential as pH probes and highlights the photo-induced electron transfer (PET) process, indicating applications in fluorescence spectroscopy and sensor development (Gan, Chen, Chang, & Tian, 2003).
Photochemistry
- Photochemical Reactions : The photochemistry of ciprofloxacin, a compound structurally related to the query molecule, in aqueous solutions reveals the complex reactions under irradiation, providing insights into the stability and degradation pathways of fluoroquinolone antibiotics (Mella, Fasani, & Albini, 2001).
Drug Design and Pharmacology
- Docking Studies : Research on piperazine-1-yl-1H-indazole derivatives, including synthesis and docking studies, underscores the significance of such compounds in the development of novel therapeutics, indicating potential applications in medicinal chemistry and drug design (Balaraju, Kalyani, & Laxminarayana, 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-(1-fluoro-2-methylpropan-2-yl)piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FN2.2ClH/c1-8(2,7-9)11-5-3-10-4-6-11;;/h10H,3-7H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJGOWFNPNSKPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CF)N1CCNCC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Fluoro-2-methylpropan-2-yl)piperazine;dihydrochloride |
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